molecular formula C14H25NO4 B2688207 3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid CAS No. 1822615-25-7

3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid

Cat. No.: B2688207
CAS No.: 1822615-25-7
M. Wt: 271.357
InChI Key: NXTFMWBPIZCGIY-UHFFFAOYSA-N
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Description

3-([(Tert-Butoxy)Carbonyl]Amino)-2-(Cyclopentylmethyl)Propanoic Acid is a Boc-protected amino acid derivative characterized by a tert-butoxycarbonyl (Boc) group at the 3-amino position and a cyclopentylmethyl substituent at the 2-position of the propanoic acid backbone. The Boc group serves as a protective moiety for amines, enabling controlled deprotection in peptide synthesis . The cyclopentylmethyl side chain introduces significant steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

2-(cyclopentylmethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTFMWBPIZCGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1CCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.

    Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced through alkylation reactions. This can be done by reacting the protected amino acid with cyclopentylmethyl halide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the cyclopentylmethyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Drug Development

The compound is primarily utilized in the synthesis of peptide-based drugs due to its ability to act as a protected amino acid. The Boc group provides stability during the coupling reactions necessary for peptide synthesis.

Case Study : In a study focused on synthesizing analogs of biologically active peptides, 3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid was employed as a key intermediate. The resulting peptides demonstrated enhanced biological activity compared to their unprotected counterparts, highlighting the importance of protecting groups in drug design .

Antiviral Research

Research indicates potential applications in antiviral therapies. The structural modifications provided by this compound allow for the development of inhibitors targeting viral enzymes.

Case Study : A recent investigation into novel antiviral agents utilized this compound in synthesizing derivatives aimed at inhibiting viral replication processes. Preliminary results showed promising activity against specific viral strains, suggesting further exploration in clinical settings .

Organic Synthesis Applications

Recent studies have explored the application of this compound in vinylogous reactions, which are pivotal in creating carbon-carbon bonds efficiently.

Case Study : The use of this compound in vinylogous reactions led to the formation of complex cyclic structures that are difficult to synthesize through traditional methods. This approach has opened new pathways for synthesizing natural products and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis. The cyclopentylmethyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key analogs and their distinguishing features:

Compound Name Substituent (2-position) Molecular Formula Molecular Weight Key Properties/Applications References
3-(Boc-amino)-2-methylpropanoic acid Methyl C₉H₁₇NO₄ 203.24 Low steric hindrance; peptide synthesis
(S)-2-Boc-amino-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl C₁₂H₁₅NO₄S 269.32 Aromatic π-π interactions; drug design
2-Boc-amino-3-(1,3-thiazol-5-yl)propanoic acid Thiazol-5-yl C₁₁H₁₆N₂O₄S 272.33 Hydrogen bonding; metalloenzyme targeting
(S)-2-Boc-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid 4-Hydroxy-2-methylphenyl C₁₅H₂₁NO₅ 295.33 Phenolic acidity; derivatization potential
Hypothetical: 2-(Cyclopentylmethyl)-Boc-amino propanoic acid Cyclopentylmethyl ~C₁₄H₂₅NO₄ ~283.36 (est.) High lipophilicity; membrane permeability
Key Observations:

Steric Effects: The cyclopentylmethyl group in the target compound is significantly bulkier than methyl () or aromatic substituents (). This may reduce reaction rates in peptide coupling due to steric hindrance but enhance stability against enzymatic degradation . Cyclobutyl-substituted analogs (e.g., 2-(3-Boc-amino-cyclobutyl)acetic acid, ) exhibit strained ring systems, which can alter conformational flexibility compared to cyclopentylmethyl .

Thiophene and thiazole derivatives () balance lipophilicity with aromatic solubility profiles, making them suitable for targeting extracellular receptors .

Synthetic Considerations: Boc-protected amino acids with methyl or aromatic groups are typically synthesized via standard alkylation or coupling reactions (e.g., describes hydrogenolysis for deprotection) . Introducing cyclopentylmethyl may require specialized reagents (e.g., cyclopentylmethyl halides) or enzymatic methods to manage steric challenges.

Biological Applications :

  • Thiazole- and thiophene-containing analogs () are utilized in medicinal chemistry for targeting enzymes or receptors (e.g., thromboxane receptors in ) .
  • The cyclopentylmethyl variant’s lipophilicity may favor applications in central nervous system drug delivery or prodrug design .

Research Findings and Data

Physicochemical Properties

  • Molecular Weight : Cyclopentylmethyl substitution increases molecular weight (~283.36 estimated) compared to methyl (203.24) or thiazole (272.33) analogs, impacting pharmacokinetics .
  • Hydrogen Bonding: Thiazole and hydroxy-phenyl derivatives () have additional H-bond acceptors/donors, enhancing target binding compared to purely aliphatic substituents .

Stability and Reactivity

  • Boc Deprotection : Acid-labile Boc groups (e.g., in ) are removed under mild acidic conditions (e.g., TFA), with steric bulk minimally affecting this step .
  • Side Chain Reactivity : Cyclopentylmethyl’s inertness contrasts with thiophene or thiazole groups, which may undergo electrophilic substitution or metal-catalyzed cross-coupling .

Biological Activity

3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid, also known by its CAS number 1822615-25-7, is a compound that has garnered attention in the field of medicinal chemistry. Its structural features suggest potential biological activity, particularly in the context of drug design and synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H25NO4C_{14}H_{25}NO_4, with a molecular weight of 273.36 g/mol. The compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

PropertyValue
Molecular FormulaC₁₄H₂₅NO₄
Molecular Weight273.36 g/mol
CAS Number1822615-25-7
Purity95%

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the amino acid moiety suggests potential applications in modulating protein interactions or enzymatic activities.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Receptor Modulation : It could potentially modulate receptor activities, influencing signaling pathways critical for cellular functions.
  • Peptide Synthesis : Due to its structure, it can be utilized in synthesizing peptide-based drugs, which are often more selective and have fewer side effects compared to small-molecule drugs.

Research Findings

Research into the biological activities of similar compounds reveals promising results regarding their efficacy and safety profiles. For instance:

  • A study on acylguanidines indicated that modifications on the guanidine group could lead to enhanced activity against histamine H-2 receptors, suggesting a precedent for structural modifications leading to increased biological efficacy .
  • Another investigation highlighted the potential of compounds with similar structures in targeting protein-protein interactions crucial for cancer therapies .

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that compounds with similar structural frameworks exhibit significant inhibitory effects on specific enzymes related to cancer metabolism.
  • Antiviral Activity : Research has shown that compounds with similar functionalities can exhibit antiviral properties, particularly against viruses like SARS-CoV-2 .

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